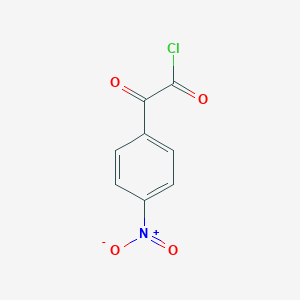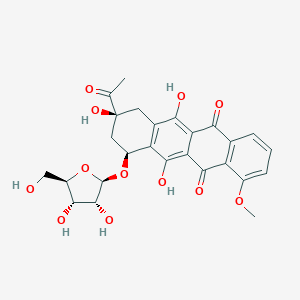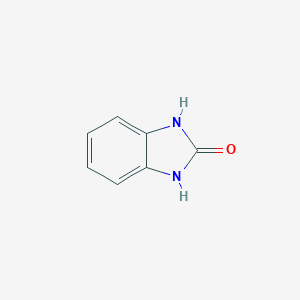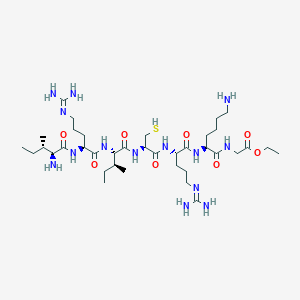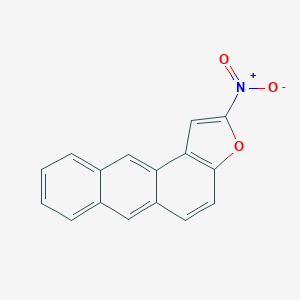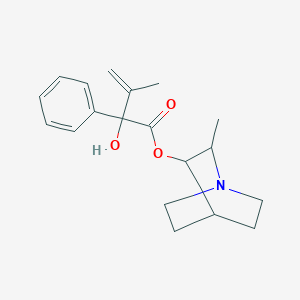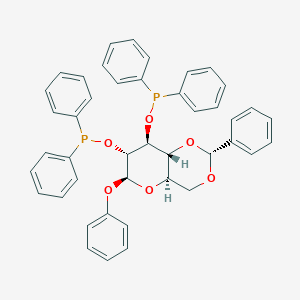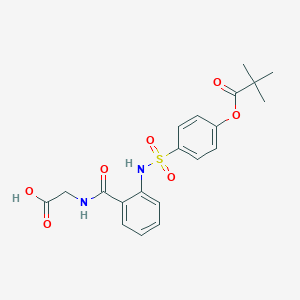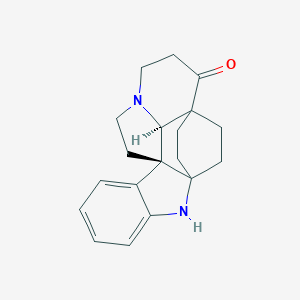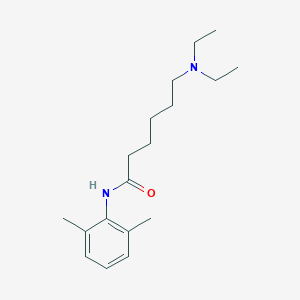
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide, also known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide is believed to act as a sympathomimetic agent, stimulating the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased arousal, improved attention, and enhanced physical performance.
Biochemische Und Physiologische Effekte
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide has been shown to increase heart rate, blood pressure, and respiratory rate. It can also increase the release of glucose and fatty acids from storage, providing additional energy for physical activity. Additionally, it has been shown to improve mood and reduce fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it is important to note that 6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, its stimulant properties may make it unsuitable for certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide. One potential area of investigation is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand its long-term effects on human health and its potential for abuse. Finally, there is a need for more studies on the optimal dosage and administration of 6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide for various applications.
Synthesemethoden
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenylacetonitrile with diethylamine and subsequent reduction of the resulting intermediate. The final product can be obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide has been investigated for its potential use in various scientific research fields, including pharmacology, neuroscience, and sports performance enhancement. It has been shown to possess stimulant properties and can enhance cognitive function, increase energy, and improve physical performance.
Eigenschaften
CAS-Nummer |
102089-69-0 |
|---|---|
Produktname |
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide |
Molekularformel |
C18H30N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
6-(diethylamino)-N-(2,6-dimethylphenyl)hexanamide |
InChI |
InChI=1S/C18H30N2O/c1-5-20(6-2)14-9-7-8-13-17(21)19-18-15(3)11-10-12-16(18)4/h10-12H,5-9,13-14H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
QBIKTOPWNHEWHJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCCC(=O)NC1=C(C=CC=C1C)C |
Kanonische SMILES |
CCN(CC)CCCCCC(=O)NC1=C(C=CC=C1C)C |
Synonyme |
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



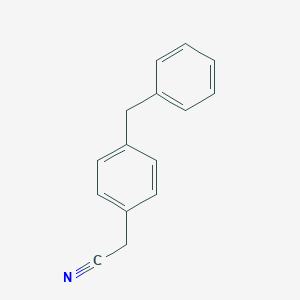
![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)
